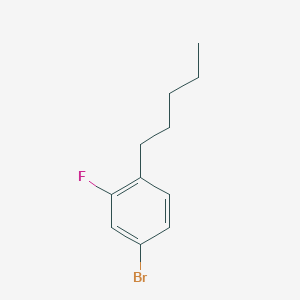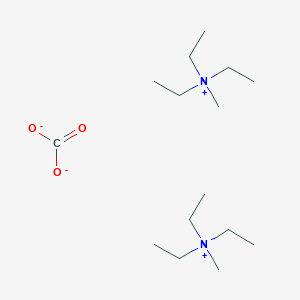
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate is a heterocyclic compound that belongs to the pyridinone family. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors . This compound is characterized by the presence of a chloro group, an ethyloxycarbonylmethyl group, a methyl group, and a nitro group attached to a pyridinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the nitration of a pyridinone precursor followed by chlorination and esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride for chlorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted pyridinones.
科学研究应用
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
4-Chloro-1-methyl-6-nitro-2-pyridinone: Lacks the ethyloxycarbonylmethyl group.
4-Chloro-1-ethyloxycarbonylmethyl-3-nitro-2-pyridinone: Similar structure but different substitution pattern.
Uniqueness
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyloxycarbonylmethyl group enhances its solubility and reactivity compared to other pyridinone derivatives .
属性
分子式 |
C10H11ClN2O5 |
|---|---|
分子量 |
274.66 g/mol |
IUPAC 名称 |
ethyl 2-(4-chloro-6-methyl-3-nitro-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C10H11ClN2O5/c1-3-18-8(14)5-12-6(2)4-7(11)9(10(12)15)13(16)17/h4H,3,5H2,1-2H3 |
InChI 键 |
FBKLFWCYBWFZPX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C(=CC(=C(C1=O)[N+](=O)[O-])Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate](/img/structure/B8594334.png)


![7-Iodo-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8594364.png)


![[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methyl methanesulfonate](/img/structure/B8594385.png)







